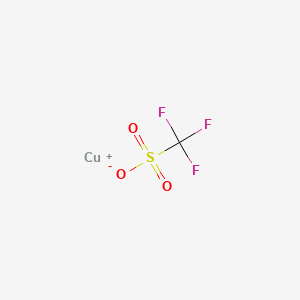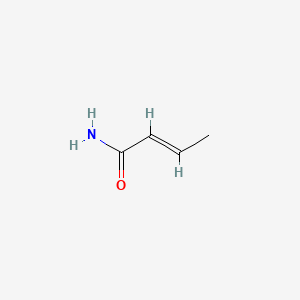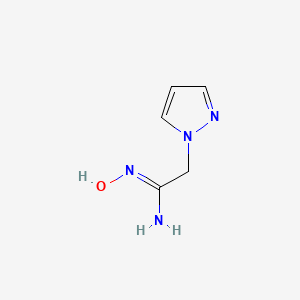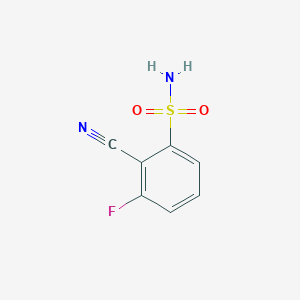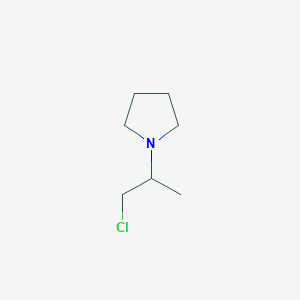
1-(1-Chloropropan-2-yl)pyrrolidine
Übersicht
Beschreibung
1-(1-Chloropropan-2-yl)pyrrolidine is a versatile chemical compound with the molecular formula C7H14ClN and a molecular weight of 147.65 g/mol . This compound is used in various scientific research fields, including organic synthesis, pharmaceutical development, and as a potential catalyst. Its unique structure and properties make it an intriguing subject for further exploration and experimentation.
Vorbereitungsmethoden
The synthesis of 1-(1-Chloropropan-2-yl)pyrrolidine typically involves the reaction of pyrrolidine with 1-chloropropane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and yield of the compound. These methods allow for better control over reaction conditions and can be scaled up for large-scale production .
Analyse Chemischer Reaktionen
1-(1-Chloropropan-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions are common for this compound, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Wissenschaftliche Forschungsanwendungen
1-(1-Chloropropan-2-yl)pyrrolidine has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Development: This compound is explored for its potential use in the development of new drugs, particularly in the treatment of neurological disorders and as an analgesic.
Catalysis: It serves as a potential catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biological Research: Researchers investigate its effects on cell function and signal transduction, contributing to the understanding of cellular processes and the development of new therapeutic strategies.
Wirkmechanismus
The mechanism of action of 1-(1-Chloropropan-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways within cells. It may act on neurotransmitter receptors or enzymes involved in signal transduction pathways, leading to changes in cellular function and behavior. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(1-Chloropropan-2-yl)pyrrolidine can be compared with other similar compounds, such as:
1-(1-Bromopropan-2-yl)pyrrolidine: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
1-(1-Chloropropan-2-yl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring, which can affect its chemical properties and biological activity.
1-(1-Chloropropan-2-yl)morpholine: Features a morpholine ring, providing different solubility and reactivity characteristics.
Eigenschaften
IUPAC Name |
1-(1-chloropropan-2-yl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c1-7(6-8)9-4-2-3-5-9/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSFPUQIKOUVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




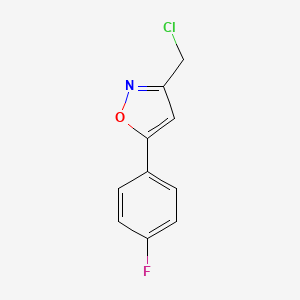
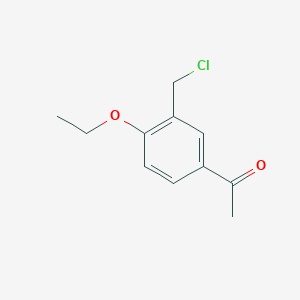
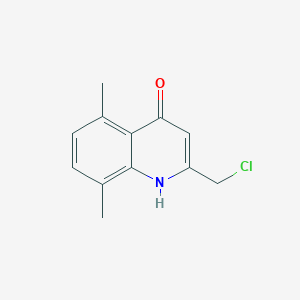
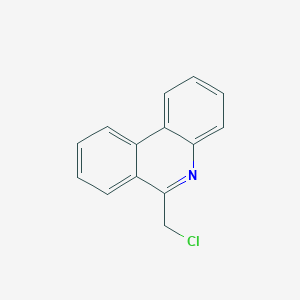
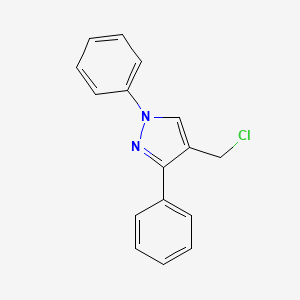
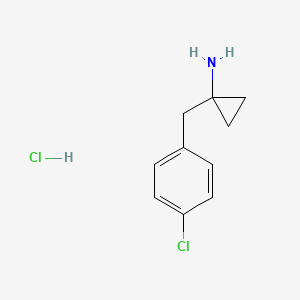
![7-Chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B3024888.png)
